Chiral Purity as a Critical Quality Attribute for Reproducible Asymmetric Synthesis
The key differentiator for (S)-Methyl pyrrolidine-3-carboxylate over its racemic mixture (CAS 98540-79-9) is its defined and verifiable optical purity. While direct comparative biological data are scarce in the primary literature, the utility of the compound as a chiral building block is predicated on this property. Vendor specifications indicate the compound is supplied with an enantiomeric excess typically ≥98%, which is a standard for use in stereospecific synthesis . The racemic mixture, by definition, contains a 50:50 mixture of (S) and (R) enantiomers. The (R)-enantiomer, with CAS 428518-43-8, is available for comparative studies where the impact of stereochemistry is being investigated [1].
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | ≥98% enantiomeric excess (ee) |
| Comparator Or Baseline | Racemic mixture: 0% ee; (R)-enantiomer: ≥98% ee for the opposite stereoisomer |
| Quantified Difference | ≥98% difference in enantiomeric composition compared to racemate |
| Conditions | Vendor specification; typical for commercial chiral building blocks |
Why This Matters
For procurement, specifying the (S)-enantiomer with high optical purity is essential for achieving reproducible yields and high enantioselectivity in asymmetric reactions or for generating biologically active molecules with the correct 3D orientation.
- [1] Chem960. (n.d.). (R)-Methyl pyrrolidine-3-carboxylate. View Source
